N-{NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}-3-(TRIFLUOROMETHYL)BENZAMIDE
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Overview
Description
N-{NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}-3-(TRIFLUOROMETHYL)BENZAMIDE is a complex organic compound that belongs to the benzothiazole family. Benzothiazoles are bicyclic compounds containing both benzene and thiazole rings. This particular compound is characterized by the presence of a trifluoromethyl group attached to the benzamide moiety, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}-3-(TRIFLUOROMETHYL)BENZAMIDE typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Amidation: The final step involves the formation of the amide bond between the benzothiazole core and the trifluoromethyl benzamide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}-3-(TRIFLUOROMETHYL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring or the trifluoromethyl benzamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives, substituted amides.
Scientific Research Applications
N-{NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}-3-(TRIFLUOROMETHYL)BENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-{NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}-3-(TRIFLUOROMETHYL)BENZAMIDE involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and proteins involved in cellular signaling and metabolic pathways.
Pathways Involved: It can inhibit key enzymes like kinases and proteases, leading to the disruption of cellular processes such as proliferation, apoptosis, and metabolism.
Comparison with Similar Compounds
Similar Compounds
N-(6-chloro-1,3-benzothiazol-2-yl)-4-(trifluoromethyl)benzamide: Similar structure but with a chlorine atom instead of a hydrogen atom at the benzothiazole ring.
N-(1,3-benzothiazol-2-yl)-2-fluorobenzamide: Contains a fluorine atom instead of a trifluoromethyl group.
Uniqueness
N-{NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}-3-(TRIFLUOROMETHYL)BENZAMIDE is unique due to the presence of the trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This makes it more effective in penetrating biological membranes and resisting metabolic degradation compared to its analogs .
Properties
IUPAC Name |
N-benzo[e][1,3]benzothiazol-2-yl-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11F3N2OS/c20-19(21,22)13-6-3-5-12(10-13)17(25)24-18-23-16-14-7-2-1-4-11(14)8-9-15(16)26-18/h1-10H,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHDOYGNZSWGTKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2N=C(S3)NC(=O)C4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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